molecular formula C12H16O3 B15320613 Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate

Cat. No.: B15320613
M. Wt: 208.25 g/mol
InChI Key: QNCMZZAWFDWDNL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . . This compound is characterized by the presence of a hydroxy group and a methyl ester group attached to a trimethyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(2,4,5-trimethylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(2,4,6-trimethylphenyl)acetate
  • Methyl 2-hydroxy-2-(3,4,5-trimethylphenyl)acetate
  • Methyl 2-hydroxy-2-(2,3,5-trimethylphenyl)acetate

Uniqueness

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate is unique due to the specific positioning of the trimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxy and ester groups also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-7-5-9(3)10(6-8(7)2)11(13)12(14)15-4/h5-6,11,13H,1-4H3

InChI Key

QNCMZZAWFDWDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C(=O)OC)O)C

Origin of Product

United States

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